6-Chloro-1-methyl-1H-indazol-3-amine
Overview
Description
6-Chloro-1-methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H8ClN3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-1-methyl-1H-indazol-3-amine are tyrosine kinase , CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These targets play a crucial role in cell signaling pathways, particularly those involved in cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by binding effectively with the hinge region of tyrosine kinase . This interaction results in the inhibition of these kinases, thereby affecting the signaling pathways they are involved in .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . These pathways are crucial for cell survival and apoptosis, and their disruption can lead to the death of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and induction of apoptosis . For instance, it has shown promising inhibitory effects against the K562 cell line, a human chronic myeloid leukemia cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, ultraviolet (UV) radiation can be harmful to skin health and potentially affect the compound’s action . .
Biochemical Analysis
Biochemical Properties
6-Chloro-1-methyl-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by modulating the expression of genes involved in the apoptotic pathway . Furthermore, it can disrupt the cell cycle, leading to cell cycle arrest at specific phases, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, the compound can modulate gene expression by interacting with transcription factors, proteins that help turn specific genes on or off by binding to nearby DNA . These interactions can lead to changes in the levels of various proteins, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at 4°C and protected from light . Its activity can degrade over extended periods, especially under conditions that promote oxidation or hydrolysis. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression profiles and metabolic shifts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can effectively modulate specific biochemical pathways. At higher doses, it can induce toxic effects, such as liver damage or hematological abnormalities . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without causing significant adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450 oxidases, which introduce an oxygen atom into the compound, making it more water-soluble and easier to excrete . This metabolism can lead to the formation of active or inactive metabolites, which can further influence cellular function. The compound can also affect metabolic flux, altering the flow of metabolites through various biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, specific transporters and binding proteins can facilitate its movement within the cell . The compound’s localization and accumulation can be influenced by its interactions with these transporters and proteins.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. It can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In these compartments, the compound can interact with specific biomolecules, influencing various cellular processes. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-1H-indazol-3-amine typically involves the cyclization of substituted benzamidines. One common method includes the use of organophosphorus-mediated reductive cyclization followed by N-N bond formation . The reaction conditions often involve the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
6-Chloro-1-methyl-1H-indazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor activity.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Industry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: A closely related compound with similar biological activities.
6-Iodo-3-methyl-1H-indazole: Another derivative with potential medicinal applications.
Uniqueness
6-Chloro-1-methyl-1H-indazol-3-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This substitution can enhance its potency and selectivity in certain applications compared to other indazole derivatives .
Properties
IUPAC Name |
6-chloro-1-methylindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNUOUTWILBEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289877 | |
Record name | 6-Chloro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-22-6 | |
Record name | 6-Chloro-1-methyl-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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